Butyl Ethyl Hexyl Ether

Description

Evolution of Ether Synthesis Methodologies: A Historical Perspective

The synthesis of ethers has a rich history, with several key methods developed over the centuries that remain fundamental in both laboratory and industrial settings.

One of the earliest and most versatile methods is the Williamson ether synthesis , developed by Alexander Williamson in 1850. wikipedia.orgchemeurope.combritannica.com This reaction involves an alkoxide ion reacting with a primary alkyl halide in an SN2 reaction to form an ether. wikipedia.orgchemistrytalk.org The Williamson synthesis was historically significant as it helped to confirm the structure of ethers and is still widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.orgchemeurope.com The reaction is typically conducted at temperatures between 50-100°C and can achieve yields of 50-95% in laboratory settings. chemeurope.com

Another classical method is the acid-catalyzed dehydration of alcohols . wikipedia.orgbritannica.com In this process, two molecules of an alcohol combine in the presence of a strong acid, such as sulfuric acid, to form a symmetrical ether. wikipedia.orgbritannica.com This method is particularly effective for producing simple, primary alkyl ethers like diethyl ether on a commercial scale. britannica.com

Over time, these foundational methods have been refined. For instance, advancements in the Williamson synthesis have included using higher temperatures (around 300°C) and weaker alkylating agents to improve efficiency and selectivity, especially for aromatic ethers. wikipedia.org More recent developments focus on greener and more sustainable approaches, such as using heterogeneous catalysis, microwave-assisted reactions, and solvent-free micellar conditions to improve yields and reduce environmental impact. alfa-chemistry.comresearchgate.net

Contemporary Significance of Asymmetrical Linear Ethers in Chemical Science

Asymmetrical ethers, where the two alkyl or aryl groups attached to the oxygen atom are different, hold significant importance in modern chemical science due to their versatile properties and wide range of applications. wikipedia.org Their polarity, which arises from the bent C-O-C bond and the electronegativity difference between carbon and oxygen, makes them effective solvents for a wide array of polar and non-polar organic compounds. quora.com

Their applications are diverse and impactful:

Solvents and Reagents: Due to their ability to dissolve various substances and their relative stability, ethers are invaluable as solvents in organic reactions. alfa-chemistry.comsolubilityofthings.com

Fuel Additives: Certain ethers are recognized for their potential as fuel additives, improving combustion and performance. researchgate.net

Industrial and Consumer Products: They are used as lubricants, surfactants, and as components in fragrances and flavorings. researchgate.net

Pharmaceuticals and Agrochemicals: The ether functional group is a common structural motif in many biologically active molecules, including pharmaceuticals and agrochemicals. alfa-chemistry.comrsc.org

Polymer Chemistry: Polyethers, polymers containing ether linkages, exhibit desirable properties like flexibility and chemical resistance, making them useful in advanced materials. numberanalytics.com

The development of new catalytic methods for producing asymmetrical ethers under mild conditions continues to expand their applicability in various fields. researchgate.netarkat-usa.org

Structural Characteristics of Butyl 2-Ethylhexyl Ether within the Linear Ether Class

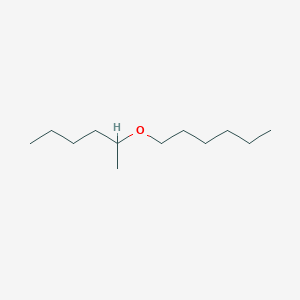

Butyl 2-Ethylhexyl Ether is an asymmetrical, acyclic (linear) ether. Its chemical structure consists of a butyl group (CH₃(CH₂)₃-) and a 2-ethylhexyl group (CH₃(CH₂)₃CH(CH₂CH₃)CH₂-) linked by an oxygen atom. nist.gov The presence of the branched 2-ethylhexyl group is a key structural feature.

Key Structural and Physical Properties:

Asymmetry: The two different alkyl groups make it an asymmetrical ether. wikipedia.org

Branching: The ethyl branch on the hexyl chain influences its physical properties, such as its boiling point and viscosity, compared to a straight-chain ether with the same molecular weight.

Polarity: Like other ethers, the C-O-C bond is bent, resulting in a net dipole moment and making the molecule polar. quora.com This polarity allows it to act as a hydrogen bond acceptor. aip.org

Below is a table summarizing some of the key physical and chemical properties of Butyl 2-Ethylhexyl Ether.

| Property | Value |

| CAS Number | 62625-25-6 |

| Molecular Formula | C₁₂H₂₆O |

| Molecular Weight | 186.33 g/mol |

| Boiling Point | 214.9 °C at 760 mmHg |

| Density | 0.798 g/cm³ |

| Flash Point | 70.9 °C |

| IUPAC Name | 1-Butoxy-2-ethylhexane |

| Data sourced from chemsrc.comnist.govnih.gov |

Overview of Research Paradigms in Ether Chemistry

Current research in ether chemistry is dynamic and multifaceted, driven by the need for more efficient, selective, and sustainable chemical processes. Several key paradigms are shaping the field:

Green Synthesis: A major focus is the development of environmentally friendly synthesis methods. This includes the use of green catalysts, renewable starting materials (like biomass-derived alcohols), and energy-efficient techniques such as microwave-assisted synthesis to minimize waste and hazardous byproducts. alfa-chemistry.commdpi.com

Catalysis: The design and application of novel catalysts is a central theme. This includes homogeneous and heterogeneous catalysts, as well as biocatalysts, to achieve higher selectivity and efficiency in etherification reactions under milder conditions. researchgate.netnumberanalytics.com For example, diarylprolinol ether catalysts have been studied for their role in stereocontrol in certain organic reactions. nih.govresearchgate.netacs.org

Advanced Materials: Ethers are integral to the development of advanced materials. Research into polyethers and crown ethers continues to yield materials with unique properties for applications in medicine, electronics, and separation technologies. alfa-chemistry.comnumberanalytics.com

Computational Chemistry: Modern computational methods are increasingly used to understand reaction mechanisms, predict the properties of novel ether compounds, and guide the rational design of catalysts and experiments. aip.org For example, studies on the micro-solvation of ethers use quantum chemical methodologies to predict structural variations and interaction energies with water. aip.org

Flow Chemistry: The use of continuous flow reactors for ether synthesis is gaining traction, offering advantages in terms of safety, scalability, and process control compared to traditional batch processes.

These research paradigms highlight a move towards more precise, sustainable, and application-driven approaches in the synthesis and utilization of ethers. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-hexan-2-yloxyhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-4-6-8-9-11-13-12(3)10-7-5-2/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEJORLHBDCNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722391 | |

| Record name | 1-[(Hexan-2-yl)oxy]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78826-23-0 | |

| Record name | 1-[(Hexan-2-yl)oxy]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Dynamics of Butyl Ethyl Hexyl Ether

Fundamental Reaction Pathways in Ether Formation

The synthesis of unsymmetrical ethers such as Butyl Ethyl Hexyl Ether is primarily achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgacs.orgwikipedia.org The reaction is highly versatile and is widely used in both laboratory and industrial settings for preparing both symmetrical and asymmetrical ethers. wikipedia.org

For the synthesis of this compound, there are two potential retrosynthetic pathways:

Reaction of sodium butoxide with 1-chlorohexane (B165106) or sodium hexoxide with 1-chlorobutane.

Reaction of sodium ethoxide with a halo-hexane and a subsequent reaction, or a more complex multi-step synthesis.

Given the structure of this compound, a more practical approach would involve the reaction of a suitable alkoxide with an appropriate alkyl halide. For instance, reacting sodium butoxide with 1-chlorohexane. The reaction mechanism is a concerted, single-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the halide leaving group. acs.orgwikipedia.org

Another method for ether synthesis is the acid-catalyzed dehydration of alcohols. wikipedia.orgnih.gov However, this method is generally suitable for the preparation of symmetrical ethers from primary alcohols. masterorganicchemistry.comucalgary.ca Attempting to synthesize an unsymmetrical ether like this compound via this route from a mixture of butanol, ethanol (B145695), and hexanol would result in a mixture of different symmetrical and unsymmetrical ethers, making it an inefficient synthetic strategy. masterorganicchemistry.com

| Method | Reactants | Mechanism | Suitability for this compound |

|---|---|---|---|

| Williamson Ether Synthesis | Sodium butoxide and 1-chlorohexane (or similar combinations) | SN2 | High, allows for the controlled synthesis of unsymmetrical ethers. |

| Acid-Catalyzed Dehydration | Mixture of butanol, ethanol, and hexanol | SN2 or SN1 | Low, would produce a mixture of different ethers. masterorganicchemistry.com |

Ether Cleavage and Reactivity under Specific Conditions

Ethers are generally characterized by their low reactivity, which makes them excellent solvents for many chemical reactions. wikipedia.orgwikipedia.org The cleavage of the C-O bond in ethers is a challenging process that typically requires harsh reaction conditions, such as treatment with strong acids. wikipedia.org

The cleavage of ethers in the presence of strong acids like HBr or HI proceeds through nucleophilic substitution, following either an SN1 or SN2 pathway, and in some cases, an E1 pathway. libretexts.orgwikipedia.org The specific mechanism is dictated by the structure of the ether. masterorganicchemistry.com The first step in all acid-mediated cleavage reactions is the protonation of the ether oxygen to form an oxonium ion, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com

SN2 Mechanism: Ethers with primary alkyl groups, such as this compound, will predominantly undergo cleavage via an SN2 mechanism. The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom of the protonated ether. libretexts.orgwikipedia.org For this compound, the attack would preferentially occur at the ethyl or butyl carbon over the more hindered hexyl carbon.

SN1 Mechanism: If an ether contains a tertiary alkyl group, a benzylic, or an allylic group, the cleavage will proceed through an SN1 mechanism due to the stability of the resulting carbocation intermediate. wikipedia.orgmasterorganicchemistry.com

E1 Pathway: In cases where a tertiary alkyl group is present and the reaction is conducted with a strong acid that has a poorly nucleophilic conjugate base, an E1 elimination reaction can occur, leading to the formation of an alkene. libretexts.org

| Mechanism | Substrate Requirement | Key Intermediate | Products |

|---|---|---|---|

| SN2 | Primary or secondary alkyl groups | Protonated ether | Alkyl halide and alcohol libretexts.org |

| SN1 | Tertiary, benzylic, or allylic alkyl groups | Stable carbocation | Alkyl halide and alcohol masterorganicchemistry.com |

| E1 | Tertiary alkyl group with a non-nucleophilic acid | Stable carbocation | Alkene and alcohol libretexts.org |

Beyond acid-mediated cleavage, ether linkages can be broken through oxidative and reductive methods.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave ethers, although this is not a common synthetic reaction. The oxidation often involves the cleavage of C-C bonds adjacent to the ether oxygen, leading to the formation of carboxylic acids or ketones. masterorganicchemistry.comslideshare.net For example, treatment of an alkene with ozone followed by an oxidative workup can lead to the formation of carboxylic acids. masterorganicchemistry.com

Reductive Cleavage: Reductive cleavage of ethers can be achieved using reagents like sodium in liquid ammonia. acs.org This method is particularly effective for the cleavage of aryl alkyl ethers. acs.org Catalytic hydrogenation can also be employed for the cleavage of benzylic ethers. youtube.com This process involves the use of hydrogen gas and a palladium on carbon catalyst and is considered a reduction because the number of bonds to oxygen is decreased. youtube.com

Stereochemical Aspects of Ether Synthesis and Reactions

The stereochemistry of ether synthesis and cleavage is highly dependent on the reaction mechanism.

Williamson Ether Synthesis: As this reaction proceeds via an SN2 mechanism, it is characterized by an inversion of stereochemistry at the electrophilic carbon center of the alkyl halide. masterorganicchemistry.com This occurs due to the backside attack of the nucleophilic alkoxide.

Acid-Mediated Cleavage: When an ether with a stereocenter at a secondary carbon is cleaved via an SN2 mechanism, there is an inversion of configuration at that carbon. masterorganicchemistry.com If the cleavage proceeds through an SN1 mechanism, a racemic mixture of products is expected due to the formation of a planar carbocation intermediate.

Influence of Molecular Architecture on Ether Reactivity

The structure of an ether significantly influences its reactivity in both synthesis and cleavage reactions.

Analytical Chemistry Research and Characterization of Butyl Ethyl Hexyl Ether

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For a molecule like Butyl Ethyl Hexyl Ether, various chromatographic methods can be employed, each leveraging different physicochemical properties to achieve separation.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds such as aliphatic ethers. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases, which is influenced by factors like boiling point and polarity.

For this compound, a nonpolar stationary phase, such as one based on 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5), is typically suitable. nist.gov The elution order is generally determined by the boiling points of the components in a mixture.

A more reliable method for compound identification than retention time alone is the use of Kováts retention indices. phytochemia.com This system normalizes retention times relative to the elution of a series of n-alkane standards. nist.gov The retention index of an unknown compound can be compared with literature values or databases to provide a more confident identification, even across different instruments and conditions. phytochemia.comsigmaaldrich.com High-resolution gas chromatography, utilizing narrow-bore capillary columns, offers superior peak separation and resolution, which is critical when analyzing complex mixtures containing isomers or compounds with similar boiling points. nih.gov

Table 1: Predicted Gas Chromatography Parameters for this compound

| Parameter | Predicted Value/Condition | Rationale |

| Column Type | Capillary Column (e.g., DB-5) | Standard for volatile organic compounds, offering high efficiency. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | Nonpolar phase suitable for separating compounds based on boiling point. |

| Oven Program | Temperature programming (e.g., 50°C to 250°C) | Ensures elution of a wide range of compounds with good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural information. |

| Predicted Kováts RI | ~1100 - 1200 on a nonpolar column | Estimated based on the compound's C12 structure and boiling point relative to n-alkanes. semanticscholar.org |

Liquid Chromatography Applications in Ether Analysis

While GC is often preferred for volatile ethers, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), serves as a powerful alternative, especially for less volatile or thermally sensitive compounds. For long-chain aliphatic ethers, reversed-phase HPLC is the most common mode. epa.govacs.org

In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Separation is based on the hydrophobic interactions between the analytes and the stationary phase. epa.gov Longer alkyl chains are retained more strongly, resulting in longer elution times. This method allows for the effective separation of ethers based on the length and branching of their alkyl chains. epa.gov

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. mdpi.comwikipedia.org This eliminates issues of irreversible adsorption of the analyte, leading to high sample recovery. tautobiotech.com The technique relies on partitioning a sample between two immiscible liquid phases within a coil that is subjected to a centrifugal force field. wikipedia.org

The success of an HSCCC separation hinges on the selection of an appropriate two-phase solvent system, which is chosen to provide an optimal partition coefficient (K) for the target analyte, typically in the range of 0.5 to 1.0. tautobiotech.com For a nonpolar compound like this compound, a common solvent system family is the hexane-ethyl acetate-methanol-water (HEMWat) system. tautobiotech.com By adjusting the volumetric ratios of these solvents, the polarity of the phases can be fine-tuned to achieve the desired K value for effective separation. HSCCC is particularly advantageous for preparative-scale separations due to its high loading capacity. mdpi.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure of a compound and assessing its purity. These methods probe how molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl, butyl, and 2-ethylhexyl groups. Protons on the carbons directly attached to the ether oxygen (α-carbons) are deshielded and would appear at a downfield chemical shift, typically in the 3.4–4.5 ppm range. openstax.orglibretexts.org The remaining alkyl protons would appear further upfield.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the lack of symmetry in this compound, 12 unique signals would be expected. Similar to ¹H NMR, the carbons bonded to the oxygen atom are deshielded and typically resonate in the 50–80 ppm range. openstax.orgoregonstate.eduwisc.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Structure: CH₃CH₂CH₂CH₂-O-CH₂(CH(CH₂CH₃)CH₂CH₂CH₃)) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butyl Group | ||

| -O-CH ₂-CH₂-CH₂-CH₃ | ~3.4 | Triplet |

| -O-CH₂-CH ₂-CH₂-CH₃ | ~1.5–1.6 | Multiplet |

| -O-CH₂-CH₂-CH ₂-CH₃ | ~1.3–1.4 | Multiplet |

| -O-CH₂-CH₂-CH₂-CH ₃ | ~0.9 | Triplet |

| Ethyl Hexyl Group | ||

| -O-CH ₂-CH- | ~3.3–3.4 | Doublet |

| -O-CH₂-CH - | ~1.5 | Multiplet |

| -CH(CH ₂CH₃)- | ~1.3–1.4 | Multiplet |

| -CH(CH₂CH ₃) | ~0.9 | Triplet |

| -CH-(CH₂CH₂CH ₂CH₃) | ~1.2–1.4 | Multiplet (overlapping) |

| -CH-(CH₂CH ₂CH₂CH₃) | ~1.2–1.4 | Multiplet (overlapping) |

| -CH-(CH ₂CH₂CH₂CH₃) | ~1.2–1.4 | Multiplet (overlapping) |

| -CH-(CH₂CH₂CH₂CH ₃) | ~0.9 | Triplet |

Note: Predictions are based on standard chemical shift values for aliphatic ethers. openstax.orgpdx.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbons bonded to Oxygen | 60–80 |

| Other Aliphatic Carbons (CH, CH₂, CH₃) | 10–40 |

Note: Asymmetry in the molecule should result in 12 distinct carbon signals. oregonstate.edumasterorganicchemistry.com

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an aliphatic ether is a strong absorption band corresponding to the C-O-C asymmetric stretching vibration, which typically appears in the 1050–1150 cm⁻¹ range. openstax.orglibretexts.org Other prominent bands include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1350-1450 cm⁻¹. academyart.edu The absence of strong absorptions for hydroxyl (~3300 cm⁻¹) or carbonyl (~1715 cm⁻¹) groups can help confirm the presence of an ether. libretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For aliphatic ethers, the molecular ion peak (M⁺) is often weak or absent. quizlet.comblogspot.com The fragmentation is dominated by two main pathways:

α-Cleavage: The C-C bond adjacent to the oxygen atom breaks, leading to the formation of a resonance-stabilized oxonium ion. The loss of the largest alkyl radical is often the most favored pathway, resulting in the base peak. blogspot.comyoutube.comwhitman.edu

C-O Bond Cleavage: The bond between the oxygen and an alkyl group can break, resulting in an alkyloxy radical and an alkyl cation. blogspot.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 186.34 g/mol )

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 129 | [CH₂(CH(CH₂CH₃)CH₂CH₂CH₃)OH]⁺ | α-Cleavage (Loss of Propyl radical, •C₃H₇) from butyl side |

| 115 | [CH₃(CH₂)₃OCH₂]⁺ | α-Cleavage (Loss of Pentyl radical, •C₅H₁₁) from hexyl side |

| 101 | [CH₃(CH₂)₃O=CH₂]⁺ | α-Cleavage (Loss of Propyl radical, •C₃H₇) from butyl side |

| 87 | [CH₂(CH(CH₂CH₃))OH]⁺ | Secondary fragmentation |

| 73 | [CH₃CH₂O=CH₂]⁺ | α-Cleavage (Loss of Butyl radical, •C₄H₉) from ethyl side (less likely) |

| 57 | [C₄H₉]⁺ | C-O Cleavage (Butyl cation) |

| 113 | [C₈H₁₇]⁺ | C-O Cleavage (2-Ethylhexyl cation) |

Note: Predictions are based on established fragmentation rules for aliphatic ethers. blogspot.comyoutube.comwhitman.edumiamioh.edu

Development of Analytical Protocols for Trace Analysis and Impurity Profiling

The detection of this compound at trace levels, particularly as a potential migrant from materials like adhesives, necessitates the development of highly sensitive analytical protocols. klebstoffe.com Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for this purpose, offering both the separation power of chromatography and the specificity of mass spectrometric detection. medistri.swiss Method development focuses on optimizing sample preparation, chromatographic separation, and mass spectrometer detection to achieve low limits of detection (LOD) and quantification (LOQ). cenam.mxnih.gov

Sample Preparation: For trace analysis in solid or liquid matrices, sample preparation aims to efficiently extract and concentrate the analyte. Dynamic headspace sampling, also known as purge and trap, is a highly effective technique for volatile compounds like ethers. thermofisher.com In this method, an inert gas is bubbled through the sample, stripping the volatile analytes which are then adsorbed onto a trap. The trap is subsequently heated to release the compounds into the GC-MS system. mdpi.com Another common technique is headspace solid-phase microextraction (SPME), where a coated fiber is exposed to the sample's headspace, adsorbing the analytes for subsequent desorption in the GC inlet. nih.gov These methods are preferred as they minimize solvent use and can achieve very low detection limits, often in the parts-per-trillion (ng/L) range. nih.gov

Chromatographic Separation: The GC separation is typically performed on a fused silica (B1680970) capillary column. A common choice for separating volatile organic compounds (VOCs) is a non-polar or mid-polarity stationary phase, such as one based on 5% phenyl-95% methylpolysiloxane. pubcompare.ai The oven temperature program is optimized to ensure sufficient separation of this compound from other volatile components and potential impurities. mdpi.com

Mass Spectrometric Detection: The mass spectrometer is usually operated in electron ionization (EI) mode. For trace quantification, selected ion monitoring (SIM) is often employed. eurofins.com Instead of scanning a full mass range, the detector focuses on specific, characteristic ions of this compound, significantly enhancing sensitivity and reducing matrix interference. eurofins.comresearchgate.net

Impurity Profiling: Impurity profiling involves identifying and quantifying unwanted substances that may be present in the this compound product. researchgate.net These can include starting materials, by-products from synthesis, or degradation products. GC-MS is the primary tool for this analysis. tandfonline.comtijer.org By operating the mass spectrometer in full scan mode, mass spectra of unknown peaks can be obtained and compared against spectral libraries (like NIST) for tentative identification. pubcompare.ai The separation and identification of structurally similar impurities, such as isomers, is a key challenge that requires a highly efficient chromatographic system. tijer.org

Below is an interactive data table summarizing a hypothetical, yet representative, GC-MS protocol for the trace analysis of this compound.

| Parameter | Setting | Purpose |

| Sample Preparation | Purge and Trap (Dynamic Headspace) | Extraction and concentration of volatile analyte from the sample matrix. |

| Purge Gas | Helium | Inert gas to strip volatile compounds from the sample. |

| Purge Time | 20 min | Ensures efficient transfer of the analyte to the adsorbent trap. |

| Adsorbent Trap | Multi-sorbent (e.g., Tenax/Silica Gel/Carbon) | Captures a wide range of volatile organic compounds. |

| Desorption Temperature | 250 °C | Thermally releases trapped analytes into the GC inlet. |

| Gas Chromatography | ||

| Column | Fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium (Constant Flow Rate: 1.0 mL/min) | Transports the analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min. | Separates compounds with different volatilities over time. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230 °C | Maintains ion formation efficiency and prevents contamination. |

| Acquisition Mode | Full Scan (for impurity ID) / Selected Ion Monitoring (SIM) (for trace quantification) | Full scan provides mass spectra for identification; SIM provides enhanced sensitivity for target compounds. |

| Mass Range (Full Scan) | 40-400 amu | Covers the expected mass range for the analyte and potential impurities. |

Computational Chemistry Approaches to Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound, serving as a vital complement to experimental analysis. rsc.org Methods such as Density Functional Theory (DFT) can calculate spectroscopic properties with a high degree of accuracy, aiding in structural elucidation and the assignment of spectral features. dtic.mil

Prediction of NMR Spectra: The accurate prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural analysis. uncw.edud-nb.info The process begins with finding the lowest energy conformation(s) of the this compound molecule through a computational conformational search and geometry optimization. uncw.edu Subsequently, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edumdpi.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), using a pre-established linear scaling equation. nrel.gov The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.com Comparing the predicted spectrum with the experimental one can confirm the molecular structure or help distinguish between different isomers. d-nb.info

Prediction of Vibrational (IR) Spectra: DFT calculations are also extensively used to predict infrared (IR) spectra. acs.org After the molecular geometry is optimized to a stable energy minimum, a frequency calculation is performed. youtube.com This calculation determines the second derivatives of the energy with respect to atomic positions, yielding the frequencies of the normal modes of vibration. dtic.mil The intensity of each vibrational mode is also calculated, allowing for the generation of a theoretical IR spectrum. dtic.mil This theoretical spectrum can be compared with an experimental IR spectrum to assign specific absorption bands to particular molecular motions, such as C-H stretching, CH₂ bending, or the characteristic C-O-C ether stretch. acs.orgresearchgate.net Anharmonic frequency calculations can provide even more accurate results that better match experimental spectra, especially for flexible molecules like ethers. acs.org

The following interactive data table outlines typical parameters used in DFT calculations for predicting the spectroscopic properties of an organic ether.

| Parameter | Setting/Method | Purpose |

| Software | Gaussian, ORCA, etc. | Quantum chemistry software package for performing the calculations. |

| Geometry Optimization | ||

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy in DFT. Choice affects accuracy and computational cost. |

| Basis Set | 6-31G(d), 6-311+G(d,p) | A set of mathematical functions used to build molecular orbitals. Larger basis sets generally yield more accurate results. |

| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent (e.g., chloroform, water) on the molecule's geometry and properties. |

| NMR Calculation | ||

| Method | Gauge-Independent Atomic Orbital (GIAO) | A common and reliable method for calculating nuclear magnetic shielding tensors. |

| Functional | WP04, MPW1PW91 | Functionals often found to perform well for NMR chemical shift predictions. |

| Basis Set | 6-311++G(2d,p), def2-SVP | Larger basis sets with polarization and diffuse functions are often needed for accurate NMR predictions. |

| IR Calculation | ||

| Job Type | Frequency (Freq) | Instructs the software to compute vibrational frequencies and IR intensities. |

| Correction | Anharmonic (e.g., GVPT2) or Harmonic | Anharmonic calculations provide more accurate frequencies by accounting for the non-parabolic nature of bond vibrations. |

| Scaling Factor | ~0.96 (for B3LYP/6-31G(d)) | An empirical factor applied to calculated harmonic frequencies to better match experimental values. |

By leveraging these computational approaches, researchers can gain deeper insight into the relationship between the structure of this compound and its spectroscopic signatures, enhancing the confidence of its identification and characterization.

Environmental Chemistry and Degradation Pathways of Ethers

Biotic Degradation Mechanisms and Microbial Metabolism of Ethers

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic compounds from the environment up.pt. The ether linkage, while chemically stable, can be cleaved by specific microbial enzymes semanticscholar.org.

Under aerobic conditions, the biodegradation of aliphatic ethers often begins with an oxidative attack. A common initial step is the hydroxylation of a carbon atom adjacent to the ether oxygen, a reaction often catalyzed by monooxygenase enzymes researchgate.netasm.org. This hydroxylation forms an unstable hemiacetal, which then spontaneously cleaves to yield an aldehyde and an alcohol semanticscholar.orgasm.org. These products can then be further metabolized by the microorganisms through common metabolic pathways inchem.org.

For example, the degradation of some dialkyl ethers has been shown to proceed via O-dealkylation, resulting in the formation of an alcohol and an aldehyde asm.orginchem.org. Another potential pathway involves the oxidation of a terminal methyl group to a carboxylic acid, followed by cleavage of the ether bond researchgate.net. In some cases, degradation can be initiated by the oxidation of an internal double bond, followed by ester cleavage, leading to the formation of alcohols that are subsequently oxidized to carboxylic acids and metabolized via beta-oxidation nih.gov.

Mixed microbial communities, such as those found in soil, sediment, and activated sludge, often exhibit a greater capacity for degrading xenobiotic compounds, including ethers, than single microbial species semanticscholar.orgmdpi.comnih.gov. This enhanced degradation is due to the diverse metabolic capabilities within the community, where different species may carry out different steps in the degradation pathway.

Various bacterial genera have been identified as being capable of degrading ethers. For instance, species of Pseudomonas, Rhodococcus, and Arthrobacter have been shown to degrade different types of ethers semanticscholar.orgasm.orgnih.gov. The composition of the microbial community can significantly influence the rate and extent of ether degradation nih.gov. The presence of other organic compounds can also affect the biodegradation of ethers, sometimes through co-metabolism where the degradation of one compound is facilitated by the presence of another that induces the necessary enzymes.

Table 2: Microbial Genera Involved in Ether Degradation

| Microbial Genus | Type of Ether Degraded | Reference |

|---|---|---|

| Pseudomonas | Phenoxyacetates, Glycol ethers | semanticscholar.orgnih.gov |

| Rhodococcus | Alkyl ethers | asm.org |

| Arthrobacter | Phenoxyacetates | semanticscholar.org |

| Sphingomonas | Diphenyl ethers | semanticscholar.org |

| Brevibacillus | Polybrominated diphenyl ethers | mdpi.comresearchgate.net |

The cleavage of the stable ether bond is an enzymatically challenging reaction. Several types of enzyme systems have been implicated in this process.

Monooxygenases and Dioxygenases: These enzymes are frequently involved in the initial oxidative attack on the ether molecule researchgate.netrsc.org. Cytochrome P450 monooxygenases, for example, can catalyze the hydroxylation of a carbon atom adjacent to the ether oxygen, leading to the formation of a hemiacetal that subsequently cleaves researchgate.netresearchgate.netnih.gov. Dioxygenases can also be involved in the cleavage of aromatic ethers by attacking the aromatic ring rsc.orgnih.gov.

Etherases: While the term "etherase" is used broadly, specific enzymes that catalyze the cleavage of ether bonds have been identified. For example, β-etherases are involved in the degradation of lignin, a complex polymer containing numerous ether linkages rsc.orgrsc.orgosti.gov. These enzymes often work in concert with other enzymes in a metabolic pathway.

Glutathione S-transferases (GSTs): In some bacteria, GSTs have been shown to play a role in the cleavage of β-aryl ether bonds in lignin-related compounds. These enzymes catalyze the nucleophilic attack of glutathione on the ether bond, leading to its cleavage osti.gov.

Peroxygenases: Some fungi secrete extracellular peroxygenases that can cleave a variety of ether bonds in the presence of hydrogen peroxide. These enzymes have a broad substrate range and may play a role in the degradation of both natural and synthetic ethers in the environment nih.gov.

The specific enzyme systems involved in the degradation of Butyl Ethyl Hexyl Ether have not been explicitly studied. However, based on the metabolism of other aliphatic ethers, it is likely that monooxygenases play a key role in its initial breakdown by microbial communities.

Research on Remediation Strategies for Ether-Contaminated Environments

The remediation of environments contaminated with ethers presents challenges due to their chemical stability and variable mobility in the subsurface. Research has focused on several key strategies, including bioremediation, in-situ chemical oxidation (ISCO), and phytoremediation, often tailored to the specific type of ether and the contaminated medium.

Bioremediation

Bioremediation utilizes microorganisms to degrade contaminants into less harmful substances. This approach can be cost-effective and environmentally friendly.

Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the subsurface to stimulate the growth and activity of indigenous microorganisms that are capable of degrading ethers.

Bioaugmentation: This strategy involves the introduction of specific, pre-cultured microorganisms known to be effective at degrading the target ether compound into the contaminated environment.

In-Situ Chemical Oxidation (ISCO)

ISCO involves the injection of strong chemical oxidants into the contaminated soil and groundwater to chemically transform the contaminants into less toxic compounds. nih.gov This method can be particularly effective for treating source zones with high contaminant concentrations.

Commonly used oxidants for ether remediation include:

Fenton's Reagent (Hydrogen Peroxide and Iron Catalyst): This generates highly reactive hydroxyl radicals that can rapidly oxidize a wide range of organic compounds.

Permanganate (B83412) (Potassium or Sodium Permanganate): Permanganate is a strong oxidant that can be effective for certain organic contaminants.

Persulfate (Sodium Persulfate): Persulfate can be activated by heat, iron, or alkaline conditions to produce sulfate radicals, which are powerful oxidants. nih.gov

The effectiveness of ISCO depends on the ability to deliver the oxidant to the contaminant and the presence of other substances in the subsurface that may compete for the oxidant. The oxidation of aliphatic ethers has been studied, and it is known that the presence of the oxygen atom in the ether structure can influence its reactivity. nih.gov The application of ISCO to groundwater contaminated with various organic pollutants has shown significant success in reducing contaminant mass. ohio.govmdpi.com

Phytoremediation

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain contaminants in soil and water. epa.govresearchgate.net This approach is generally best suited for shallow contamination and can be a long-term, low-cost remedial option.

Mechanisms of phytoremediation applicable to ether contamination include:

Phytodegradation: The breakdown of contaminants within the plant through metabolic processes. epa.gov

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. nih.gov

Phytovolatilization: The uptake of contaminants by plants and their subsequent release into the atmosphere through transpiration.

Studies have shown that plants like hybrid poplars can take up and metabolize certain ethers, such as MTBE. epa.gov The success of phytoremediation depends on factors like the contaminant's bioavailability, the plant's tolerance to the contaminant, and the depth of the contamination. researchgate.netnih.govresearchgate.nettaylorfrancis.com

| Remediation Strategy | Mechanism | Target Ethers (Examples from Literature) | Key Considerations |

| Bioremediation | Microbial degradation of contaminants. | MTBE, ETBE, other fuel ethers. | Requires suitable environmental conditions (e.g., presence of electron acceptors, nutrients, appropriate pH). May be a slower process. |

| In-Situ Chemical Oxidation (ISCO) | Chemical transformation of contaminants by strong oxidants. | Chlorinated solvents, petroleum hydrocarbons (including some ethers). | Can be rapid and effective for source zones. Requires careful handling of hazardous chemicals and can be affected by soil matrix properties. |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | MTBE, some chlorinated solvents. | Cost-effective and aesthetically pleasing. Generally limited to shallow contamination and can be a slow process. |

Advanced Applications and Performance Studies of Butyl Ethyl Hexyl Ether Derivatives in Academic Research

Research into Fuel Additive Performance and Combustion Characteristics

The introduction of oxygen into diesel fuel through blending with oxygenated compounds is a well-established strategy for improving combustion efficiency and reducing harmful emissions. Ethers, including derivatives of Butyl Ethyl Hexyl Ether, are a promising class of oxygenates due to their chemical properties.

The cetane number (CN) is a critical indicator of diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay period and more complete, efficient combustion. Research has shown that various dialkyl ether compounds can significantly raise the cetane number of diesel fuel. For instance, studies on ethers like dioctyl ether demonstrate a notable increase in the engine's measured cetane number when blended with standard diesel fuel. A 5% blend of dioctyl ether can increase the cetane number of a base fuel from 42.8 to over 49, an increase of more than six points. google.com

This enhancement is further amplified by the addition of peroxide compounds. The combination of a dialkyl ether with an alkyl peroxide can lead to a synergistic effect, boosting the cetane number to levels around 60. google.com This significant improvement in ignition quality leads to smoother engine operation and more efficient fuel consumption.

Table 1: Effect of Ether Additives on Diesel Fuel Cetane Number Data sourced from studies on analogous long-chain dialkyl ethers.

| Fuel Composition | Base Cetane Number | Additive Concentration (% v/v) | Resulting Cetane Number | Cetane Number Increase |

| No. 2 Diesel | 42.8 | 5% Dioctyl Ether | >49 | >6.2 |

| No. 2 Diesel | 42.8 | 5% Dioctyl Ether + 0.5% Butyl Peroxide | ~60 | ~17.2 |

The presence of oxygen in the molecular structure of ether additives promotes more complete combustion, which can lead to a significant reduction in particulate matter (PM) and smoke emissions. researchgate.net When oxygenates are blended into diesel fuel, they introduce oxygen directly into the fuel-air mixture at a molecular level, which helps to oxidize soot precursors and reduce the formation of solid carbon particles during combustion. acs.org

Research into the effects of various oxygenated additives, including ethers like di-n-butyl ether and ethyl-tert-butyl ether (ETBE), has consistently shown a reduction in PM emissions. researchgate.netacs.org Studies have reported that for every 2% (by weight) of oxygen added to diesel fuel via an oxygenate, a 12-18% reduction in particulate emissions can be achieved, with the exact reduction depending on the specific ether's structure. acs.org For example, blending just 10% ETBE by volume into diesel can decrease PM emissions by as much as 36%. researchgate.net Similarly, the use of ether-peroxide supplement packages has been shown to reduce hydrocarbon, carbon monoxide, and the soluble oil fraction of particulate matter emissions by 32%, 14%, and 38%, respectively. google.com

Table 2: Impact of Ether Oxygenate Blending on Diesel Emissions

| Ether Additive | Blend Ratio (by volume) | Particulate Matter (PM) Reduction | Smoke Opacity Reduction |

| Ethyl-tert-butyl ether (ETBE) | 10% | 36% | - |

| Ethyl-tert-butyl ether (ETBE) | 40% | Significant Reduction | 70% |

| Dioctyl Ether + Butyl Peroxide | 5.5% | 38% (soluble fraction) | - |

Development of Novel Biolubricant Base Stocks from Ether Structures

Biolubricants derived from renewable resources like vegetable oils are gaining attention as sustainable alternatives to petroleum-based lubricants. nih.gov However, vegetable oils in their natural state often have limitations, such as poor thermal and oxidative stability and unfavorable low-temperature properties. mdpi.com Chemical modification, including the introduction of ether linkages, is a key strategy to overcome these drawbacks and engineer high-performance biolubricant base stocks. nih.gov

Viscosity is a lubricant's most important property, and the viscosity index (VI) measures how much the viscosity changes with temperature. A high VI is desirable, indicating stable viscosity across a wide range of operating temperatures. hexagon-europe.com The synthesis of biolubricants through processes that introduce ether groups, such as the ring-opening of epoxidized fatty acids with alcohols, allows for the creation of molecules with tailored viscosity profiles. nih.govufc.br

This synthetic approach can produce biolubricants with excellent viscosity characteristics. For example, novel ester-based biolubricants incorporating ether linkages have been synthesized with kinematic viscosities in the range of 40.7–47.3 cSt at 40 °C and 7.7–8.3 cSt at 100 °C. nih.gov Crucially, these advanced biolubricants can achieve a high viscosity index, often greater than or equal to 150, which is characteristic of high-performance synthetic oils. nih.gov The ability to control the molecular structure through these synthetic routes enables the optimization of viscosity for specific applications, such as hydraulic fluids or metal cutting fluids. nih.gov

Table 3: Viscosity Properties of Synthesized Ether-Containing Biolubricants

| Biolubricant Sample | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |

| Ether-Ester Product 1 | 47.8 | 8.3 | 150 |

| Ether-Ester Product 2 | 47.5 | - | 186 |

| Ether-Ester Product 3 | 40.7 | 7.7 | >150 |

A major challenge for biolubricants is their susceptibility to degradation at high temperatures and in the presence of oxygen. The chemical stability of an ether bond is inherently superior to that of an ester bond, particularly concerning hydrolysis. nih.gov Incorporating ether structures into biolubricant molecules significantly enhances their thermal and oxidative stability. nasa.govchemassociates.com Polyphenyl ethers, for example, are known for their exceptional thermal stability (up to 390°C) and oxidation stability (up to 260°C). nasa.govchemassociates.com

In biolubricant research, the conversion of double bonds in fatty acids to more stable ether linkages is a proven method to improve performance. ufc.br Studies on biolubricants synthesized through multi-step reactions, including the formation of ether branches, demonstrate significantly improved stability. For instance, a final biolubricant product (BL2) synthesized via esterification, epoxidation, and subsequent oxirane ring-opening showed an oxidation stability time of 14.3 hours in Rancimat tests. researchgate.netmdpi.com The same product exhibited higher thermal decomposition temperatures compared to its precursors, with a 50% mass loss occurring at 339.04 °C in an inert atmosphere and 338.47 °C in an oxidative atmosphere. mdpi.com This enhanced stability is crucial for extending the service life of the lubricant in demanding applications.

Table 4: Thermal and Oxidative Stability of an Ether-Modified Biolubricant

| Property | Measurement | Value |

| Oxidative Stability | Rancimat Time (hours) | 14.3 h |

| Thermal Stability | Decomposition Temp. (50% mass loss, inert atm.) | 339.04 °C |

| Thermal Stability | Decomposition Temp. (50% mass loss, oxidative atm.) | 338.47 °C |

Ether Derivatives as Specialty Chemical Intermediates

Beyond their use as additives and lubricants, ether derivatives serve as valuable intermediates in organic synthesis. guidechem.comsmolecule.com While generally unreactive, the ether linkage in compounds like this compound can be cleaved under specific conditions to yield other functional molecules.

The primary reaction for converting ethers into other chemical species is acid-induced cleavage, typically using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comstudy.com In this reaction, the ether oxygen is protonated by the acid, forming an oxonium ion intermediate. study.com A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the other portion of the molecule as an alcohol. If an excess of the acid is used, this resulting alcohol can be further converted into a second alkyl halide molecule. youtube.com

For an asymmetric ether like a this compound derivative, this cleavage would produce a mixture of alkyl halides (e.g., a butyl halide and a 2-ethylhexyl halide) and their corresponding alcohols. These resulting alkyl halides are versatile building blocks in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and other complex organic compounds. guidechem.com

Utility in Polymer Science and Material Modification

Derivatives of this compound have found significant application in polymer science, primarily as initiators for polymerization and as agents for material modification. These compounds play a crucial role in the synthesis and crosslinking of a variety of polymers.

One prominent derivative, OO-tert-butyl-O-2-ethylhexyl monoperoxycarbonate (TBEC), is a thermally stable mono-perester of carbonic acid widely used as a radical source. google.comwindows.net It serves as a versatile initiator for the free-radical polymerization of vinyl monomers, including styrene, methyl methacrylate, and butyl acrylate. nbinno.com Furthermore, TBEC is extensively used for crosslinking elastomers and thermosets, such as ethylene-vinyl acetate (B1210297) (EVA) copolymers and unsaturated polyesters. google.comwindows.netnbinno.com The tert-butyl group in its structure enhances stability and reactivity, favoring the homolytic cleavage of the peroxide bond to generate free radicals efficiently. nbinno.com This allows for rapid initiation at moderate temperatures, typically around 100°C. nbinno.cominnospk.com Its applications are particularly notable in high-temperature curing processes for Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC). innospk.com

Glycidyl (B131873) ether derivatives containing ethylhexyl structures are also employed as reactive modifiers. For instance, 2-ethylhexyl glycidyl ether is a component in the synthesis of modified resins. Studies have shown that glycidyl ethers can react effectively with urea-formaldehyde (UF) resins through the ring-opening of their epoxy groups. researchgate.net This modification can enhance the properties of the final polymer network. researchgate.net Similarly, copolymers based on ethyl glycidyl ether (EGE) have been synthesized to create materials with tunable thermoresponsive behavior, demonstrating the versatility of ether derivatives in creating "smart" polymers. mpg.de

Table 1: Applications of this compound Derivatives in Polymer Science

| Derivative Name | Application Area | Function | Polymer System(s) |

|---|---|---|---|

| OO-tert-butyl-O-2-ethylhexyl monoperoxycarbonate (TBEC) | Polymerization | Radical Initiator | Styrene, Vinyl Monomers nbinno.com |

| OO-tert-butyl-O-2-ethylhexyl monoperoxycarbonate (TBEC) | Polymer Crosslinking | Crosslinking Agent | Ethylene-vinyl acetate (EVA), Unsaturated Polyesters google.comwindows.net |

| 2-Ethylhexyl Glycidyl Ether | Material Modification | Resin Modifier | Urea-Formaldehyde (UF) Resins researchgate.net |

| Ethyl Glycidyl Ether (EGE) | Smart Polymers | Comonomer | Thermoresponsive Copolymers mpg.de |

| Poly(ethylene glycol) diglycidyl ether | Hydrogel Formation | Precursor | Amine-Epoxy Networks mdpi.com |

Role in Fine Chemical Synthesis and Pharmaceutical Precursors

In the realm of fine chemical synthesis, ethers structurally related to this compound serve as both key synthetic targets and intermediates. Their synthesis often involves catalytic processes designed to achieve high selectivity and yield.

The synthesis of ethyl hexyl ether has been investigated as a potential diesel additive. rsc.orgresearchgate.net Research has demonstrated its formation from 1-hexanol (B41254) and diethyl carbonate using acidic ion-exchange resins like Dowex 50W×2 and Amberlyst 70 as catalysts. rsc.orgresearchgate.net The reaction proceeds through two main pathways: the thermal decomposition of ethyl hexyl carbonate and the intermolecular dehydration of 1-hexanol with ethanol (B145695), both of which require a preceding transesterification step. rsc.org The use of solid acid catalysts like ion-exchange resins is advantageous as they are easily separated from the reaction mixture and can enable continuous processes. samyangtrilite.com

Vinyl ether compounds, such as 4-hydroxy butyl vinyl ether and vinyl n-butyl ether, are recognized as highly important organic synthesis intermediates and monomers for specialized polymers. google.comgoogle.com Their synthesis often involves the reaction of an alcohol with acetylene (B1199291) in the presence of a catalyst. google.comgoogle.com For instance, the synthesis of vinyl n-butyl ether from n-butyl alcohol and acetylene can be catalyzed by potassium alkoxides. google.com Functional vinyl ethers are also prepared via transetherification reactions between a source like ethyl vinyl ether and various alcohols, catalyzed by palladium complexes. academie-sciences.fr These monomers are valuable in producing polymers for coatings, lubricants, and other advanced materials. google.comacademie-sciences.fr Furthermore, specific vinyl ether compounds have been designed and synthesized for specialized applications in drug and gene delivery systems, highlighting their potential as pharmaceutical precursors. nih.gov

Table 2: Synthesis Parameters for Related Ether Compounds

| Product | Reactants | Catalyst | Temperature Range | Key Finding |

|---|---|---|---|---|

| Ethyl Hexyl Ether | 1-Hexanol, Diethyl Carbonate | Acidic Ion-Exchange Resins (e.g., Dowex 50W×2) | 403–463 K | Reaction rate and selectivity are significantly increased with specific resin types. rsc.orgresearchgate.net |

| Vinyl n-Butyl Ether | n-Butyl Alcohol, Acetylene | Potassium Alkoxide | 150-200 °C | The use of secondary or tertiary aromatic amines as reaction media extends catalyst life. google.com |

| Functional Vinyl Ethers | Ethyl Vinyl Ether, Various Alcohols | Palladium (II) Acetate / 1,10-phenanthroline | Room Temperature | Efficient single-step synthesis with good yields (up to 75%) is achievable. academie-sciences.fr |

| 4-Hydroxy Butyl Vinyl Ether | 1,4-Butanediol, Acetylene | Potassium Hydroxide | Not Specified | Addition of Dimethyl Sulfoxide (DMSO) improves product content in the crude mixture. google.com |

Solvency and Rheological Modification Studies of Ether Formulations

The molecular structure of ethers, characterized by a C-O-C bond, imparts unique solvency and rheological properties that are exploited in a wide range of formulations. Ether molecules lack a hydroxyl group, preventing them from forming hydrogen bonds with each other, which generally results in lower boiling points compared to alcohols of similar molecular weight. britannica.comlibretexts.org However, the oxygen atom can act as a hydrogen bond acceptor, allowing ethers to be soluble in protic solvents like water and alcohols, and to dissolve a wide variety of organic compounds. britannica.comlibretexts.orglibretexts.org

Glycol ethers, which contain both ether and alcohol functionalities, are particularly valued for their excellent solvency and compatibility with both water and organic solvents. sigmaaldrich.cnglycol-ethers.eu Propylene (B89431) oxide-based (P-series) glycol ethers are noted for providing good solvency for numerous resins, including acrylics, epoxies, and polyurethanes, making them essential in the coatings industry. glycol-ethers.eu They also act as coupling agents, stabilizing immiscible ingredients in cleaning formulations. sigmaaldrich.cn

The addition of ethers to formulations can significantly modify their rheological properties, such as viscosity. In studies of water-based architectural paints, the replacement of traditional solvents with propylene oxide-based glycol ethers was shown to affect the formulation's viscosity, particularly when used with specific types of thickeners. lyondellbasell.com For example, the use of propyl- and butyl-based glycol ethers with a hydrophobically modified alkali-soluble emulsion (RASE) thickener led to increased high-shear viscosity compared to standard coalescents. lyondellbasell.com In the field of hydrogels, precursors like poly(ethylene glycol) diglycidyl ether are used to form crosslinked networks. mdpi.com The rheological properties of these gels, including their elastic (G') and viscous (G'') moduli, can be controlled by the molecular weight of the ether precursors and the reaction conditions. mdpi.commdpi.com

Table 3: Influence of Ether Derivatives on Formulation Properties

| Ether Type | Formulation | Property Studied | Observed Effect |

|---|---|---|---|

| Propylene Glycol Ethers | Water-Based Latex Paint | Rheology (Viscosity) | Increased high-shear viscosity when used with certain thickeners. lyondellbasell.com |

| Poly(ethylene glycol) diglycidyl ether | Hydrogel | Viscoelasticity | The molecular weight of the ether precursor controls the gelation behavior and resulting gel properties. mdpi.com |

| Ethylene (B1197577) Glycol Ethers (General) | Cleaning Formulations | Solvency / Coupling | Acts as a coupling agent to stabilize water/organic systems. sigmaaldrich.cn |

| Propylene Glycol Ethers (General) | Coatings | Solvency | Provides good solvency for a wide variety of resins (acrylic, epoxy, polyurethane). glycol-ethers.eu |

Theoretical and Computational Chemistry Studies on Butyl Ethyl Hexyl Ether

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimal three-dimensional arrangement of atoms in a molecule and to describe the distribution and energies of its electrons. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict a wide range of molecular properties with high accuracy.

For Butyl Ethyl Hexyl Ether, these calculations would reveal the preferred conformations of the butyl, ethyl, and hexyl chains around the central oxygen atom. The molecule's flexibility allows for numerous rotational isomers (rotamers), and quantum chemical calculations can identify the lowest energy (most stable) conformers. The results of such calculations would include precise values for bond lengths, bond angles, and dihedral angles.

Electronic properties that can be calculated include the molecular dipole moment, which influences the compound's polarity and solubility, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Table 1: Predicted Molecular and Electronic Properties of this compound (Note: The following data are illustrative examples based on typical values for similar ethers, as specific computational studies on this compound are not readily available in public literature.)

| Property | Predicted Value | Description |

|---|---|---|

| C-O Bond Length | 1.42 Å | The average distance between the carbon and oxygen atoms. |

| C-O-C Bond Angle | 112° | The angle formed by the two carbon atoms bonded to the central oxygen. |

| Dipole Moment | 1.2 D | A measure of the molecule's overall polarity. |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

Molecular Dynamics Simulations of Ether Interactions and Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments, such as in the liquid state or in solution. mdpi.com

For this compound, MD simulations could be used to investigate its interactions with other molecules, such as solvents or other chemical species. These simulations rely on a "force field," which is a set of parameters that describe the potential energy of the system as a function of the positions of its atoms. The force field accounts for both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

MD simulations can be used to predict various bulk properties of this compound, including its density, viscosity, and diffusion coefficient. elsevierpure.com Furthermore, these simulations can shed light on how the ether molecules arrange themselves in the liquid state and how they solvate other molecules. The insights gained from MD simulations are valuable for understanding the macroscopic properties of materials containing this compound. mdpi.commdpi.com

Table 2: Example Force Field Parameters for this compound Simulation (Note: These are representative parameters from a general force field like COMPASS or AMBER, which could be used for simulating ethers. mdpi.commdpi.com)

| Atom Type | van der Waals Radius (Å) | van der Waals Well Depth (kcal/mol) |

|---|---|---|

| Ether Oxygen (O) | 1.68 | 0.21 |

| Alkane Carbon (C) | 1.91 | 0.11 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and kinetics. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the high-energy structures that must be passed through for the reaction to occur.

For this compound, reaction pathway modeling could be applied to understand its synthesis, such as in the Williamson ether synthesis, or its degradation, such as cleavage by strong acids. masterorganicchemistry.comchemistrysteps.com Computational methods can be used to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates and understanding how catalysts might influence the reaction.

Transition state theory can be combined with the results of quantum chemical calculations to estimate reaction rate constants. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure indeed connects the reactants and products on the potential energy surface. acs.org

Table 3: Hypothetical Activation Energies for Reactions of a Generic Ether (Note: This table provides illustrative activation energies for common ether reactions to demonstrate the type of data obtained from reaction pathway modeling.)

| Reaction | Reactants | Products | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Ether + HBr | Alcohol + Alkyl Bromide | 25-35 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Ethers

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. nih.govacs.org These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property for a series of related compounds. tandfonline.commdpi.com

For a group of aliphatic ethers, including this compound, QSAR/QSPR models can be developed to predict properties such as boiling point, vapor pressure, water solubility, and toxicity. nih.gov The first step in building a QSAR/QSPR model is to calculate a wide range of molecular descriptors for each compound in a training set. These descriptors can encode information about the molecule's topology, geometry, electronic structure, and physicochemical properties.

Once the descriptors are calculated, statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the model. The predictive power of the model is then evaluated using an external test set of compounds that were not used in the model development. tandfonline.commdpi.com Well-validated QSAR/QSPR models can be used to estimate the properties of new or untested ethers, reducing the need for extensive experimental testing. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Ethers

| Descriptor Type | Example Descriptor | Property Predicted |

|---|---|---|

| Topological | Wiener Index | Boiling Point |

| Geometric | Molecular Surface Area | Water Solubility |

| Electronic | Dipole Moment | Biological Activity |

Future Research Directions and Emerging Trends in Butyl Ethyl Hexyl Ether Science

Integration of Green Chemistry Principles in Ether Synthesis

The synthesis of ethers, including Butyl Ethyl Hexyl Ether, is undergoing a paradigm shift, driven by the adoption of the 12 principles of green chemistry. nih.govsigmaaldrich.com These principles advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. epa.govresearchgate.net Future research will focus on applying these principles to establish more environmentally benign and sustainable routes for ether production. nih.gov Key areas of focus include maximizing atom economy, utilizing renewable feedstocks, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where feasible. nih.gov The goal is to develop synthesis pathways that are not only efficient but also inherently safer and less impactful on the environment. epa.gov

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Principle of Green Chemistry | Application in this compound Synthesis |

|---|---|

| Prevention | Designing synthesis routes that minimize byproduct formation from precursors like butanol, ethanol (B145695), and hexanol. |

| Atom Economy | Maximizing the incorporation of all starting materials into the final this compound product. |

| Less Hazardous Syntheses | Avoiding toxic reagents and solvents in favor of safer alternatives. |

| Designing Safer Chemicals | Engineering the ether's molecular structure to minimize toxicity while maintaining desired functionality. |

| Safer Solvents & Auxiliaries | Performing synthesis in solvent-free conditions or using benign solvents like water or ionic liquids. nih.gov |

| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Sourcing alcohol precursors (butanol, ethanol, hexanol) from biomass rather than petrochemicals. nih.gov |

| Reduce Derivatives | Avoiding the use of protecting groups or temporary modifications during synthesis to reduce steps and waste. nih.gov |

| Catalysis | Employing highly selective catalytic reagents over stoichiometric ones to minimize waste and improve efficiency. epa.gov |

| Design for Degradation | Designing the ether to break down into harmless substances after its intended use, preventing environmental persistence. epa.gov |

| Real-time Analysis | Implementing in-process monitoring to control the reaction and prevent the formation of hazardous byproducts. epa.gov |

| Accident Prevention | Choosing substances and reaction conditions that minimize the risk of explosions, fires, or environmental releases. epa.gov |

Exploration of Novel Catalytic Systems for Sustainable Production

Catalysis is a cornerstone of green chemistry, and future research will heavily investigate novel catalytic systems for producing this compound. epa.govresearchgate.net The focus is shifting from traditional stoichiometric reagents to more efficient and reusable catalysts. Significant progress has been made in synthesizing related ethers using acidic ion-exchange resins like Dowex 50W×2 and Amberlyst 70, which have shown high activity and selectivity. rsc.org Research is also moving towards next-generation heterogeneous catalysts, such as geminal atom catalysts (GACs), which feature multiple metal cores that can enhance reaction efficiency and selectivity for complex reactions. sciencedaily.com These solid catalysts are more easily recovered and reused, reducing waste and the risk of metal contamination in the final product. sciencedaily.com

Table 2: Comparison of Catalytic Systems for Ether Synthesis

| Catalyst Type | Examples | Advantages | Research Directions |

|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric Acid | High activity, low cost. | Phasing out due to corrosion, separation difficulties, and waste generation. |

| Heterogeneous Catalysts | Acidic Ion-Exchange Resins (Amberlyst, Dowex), Zeolites, Carbon Catalysts. rsc.orgresearchgate.net | Easy separation, reusability, reduced corrosion, potential for continuous processes. | Development of catalysts with higher thermal stability, tailored pore structures, and resistance to deactivation. rsc.org |

| Novel Metal Catalysts | Geminal Atom Catalysts (GACs) with copper ions. sciencedaily.com | High efficiency and selectivity, low carbon footprint, reusability, dynamic and adaptable structure. sciencedaily.com | Exploring different metal cores and support structures to catalyze a wider range of etherification reactions. |

| Biocatalysts | Immobilized Lipases (e.g., Novozym 435). nih.gov | High selectivity, operation under mild conditions, biodegradable, derived from renewable resources. | Expanding application from esterification to etherification; improving enzyme stability and longevity in industrial processes. nih.gov |

Advanced Analytical Techniques for Real-time Process Monitoring and Environmental Tracking

The development of advanced analytical methods is crucial for both optimizing the synthesis of this compound and monitoring its potential environmental presence. frontiersin.org A key principle of green chemistry is the use of real-time analysis to prevent pollution by monitoring and controlling processes before hazardous substances are formed. epa.gov Future research will focus on integrating sophisticated analytical techniques directly into the production workflow. For environmental tracking, highly sensitive methods are required to detect and quantify trace levels of ethers in complex matrices like water and soil. Techniques such as purge-and-trap gas chromatography-mass spectrometry (GC-MS) have proven effective for the simultaneous determination of related compounds like methyl tert-butyl ether (MTBE) and other gasoline components in groundwater at nanogram-per-liter levels. researchgate.netcapes.gov.br The ongoing development of high-resolution mass spectrometry aims to enable multiresidue screening and the identification of previously unknown compounds in the environment. techniques-ingenieur.fr

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A fundamental understanding of the reaction mechanisms involved in ether synthesis is essential for designing more efficient catalysts and processes. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms at a molecular level. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are used to identify reaction intermediates and confirm the structure of final products like related esters. nih.gov

Computational chemistry, particularly molecular dynamics (MD) simulations, offers powerful tools to study the interactions between reactants, catalysts, and solvents. mdpi.com These simulations can model how reactants adsorb onto a catalyst's surface, the energy barriers for different reaction pathways, and how solvent molecules influence the reaction environment. By combining experimental data from spectroscopy with theoretical insights from computational models, researchers can gain a comprehensive understanding of the catalytic cycle, leading to the rational design of superior catalysts for this compound production. psu.edu

Design of Next-Generation Ether-Based Materials with Tailored Performance

Beyond its synthesis, a significant area of future research involves the design and application of novel materials derived from or incorporating this compound. Ethers as a class of compounds are valued for their solvent properties and chemical stability. Research into related compounds, such as ethylene (B1197577) glycol butyl ether, demonstrates their utility as functional components like cosolvents in complex formulations such as firefighting foams. mdpi.com By modifying the structure of this compound or by using it as a building block for polymers, it may be possible to create next-generation materials with precisely tailored properties. This could include developing high-performance solvents, specialized surfactants, or unique polymer architectures. The goal is to leverage the molecular structure of the ether to achieve specific performance characteristics, such as enhanced solvency, specific interfacial properties, or improved thermal stability in advanced materials.

Interdisciplinary Research in Bio-based Ether Production and Applications